Z-Ser-Ala-OH

Catalog No.
S1908370
CAS No.
24787-87-9
M.F
C14H18N2O6
M. Wt
310.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Ser-Ala-OH

CAS Number

24787-87-9

Product Name

Z-Ser-Ala-OH

IUPAC Name

2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

InChI

InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)

InChI Key

VWPKWOHWTBYMEQ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

The exact mass of the compound Z-Ser-Ala-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Z-Ser-Ala-OH (N-benzyloxycarbonyl-L-seryl-L-alanine) is a highly pure, N-terminally protected dipeptide building block featuring an unprotected seryl hydroxyl group and a free C-terminal carboxyl. In procurement and material selection, its primary value lies in serving as a pre-assembled sequence for complex peptide synthesis, a direct precursor for dehydroalanine (ΔAla) motifs, and a highly specific structural motif for enzymatic assays. By offering a pre-formed Ser-Ala bond, it allows chemists to bypass the inefficiencies of stepwise serine coupling, making it a critical raw material for the convergent synthesis of therapeutic peptides, antimicrobial compounds, and enzyme inhibitors [1].

A buyer might consider substituting Z-Ser-Ala-OH with the sequential coupling of Cbz-Ser-OH and an alanine derivative. However, this generic substitution frequently fails in practice because the unprotected hydroxyl group of serine is highly prone to competitive O-acylation during standard carbodiimide or phosphonium-based activation. To avoid this in stepwise synthesis, expensive O-tBu protected serine derivatives (e.g., Cbz-Ser(tBu)-OH) must be procured, which adds subsequent deprotection steps and reduces overall atom economy. Procuring the pre-formed Z-Ser-Ala-OH dipeptide circumvents these side reactions entirely, ensuring high stereochemical fidelity, preventing epimerization at the serine alpha-carbon, and streamlining fragment condensation workflows [1].

Superior Yield in Fragment Condensation by Avoiding O-Acylation

When synthesizing Ser-Ala containing sequences, utilizing the pre-formed Z-Ser-Ala-OH dipeptide eliminates the need for stepwise coupling of an unprotected serine, which typically results in competitive O-acylation. Fragment condensation using Z-Ser-Ala-OH yields significantly higher target peptide recovery compared to the stepwise addition of Cbz-Ser-OH, as the pre-formed dipeptide bypasses hydroxyl side-reactions during the critical Ser-Ala bond formation [1].

Evidence DimensionOverall coupling yield for Ser-Ala motif insertion
Target Compound Data>92% yield using pre-formed Z-Ser-Ala-OH
Comparator Or Baseline~75% yield using stepwise Cbz-Ser-OH + H-Ala-OH coupling
Quantified Difference17% higher absolute yield with reduced O-acylated byproduct formation
ConditionsSolution-phase coupling using standard carbodiimide/HOBt activation

Procuring the pre-formed dipeptide reduces synthetic steps, eliminates the need for expensive O-protected serine derivatives, and simplifies downstream HPLC purification.

High-Fidelity Precursor for Dehydroalanine (ΔAla) Synthesis

The unprotected hydroxyl group of the serine residue in Z-Ser-Ala-OH makes it an ideal substrate for targeted dehydration to form dehydroalanine (ΔAla) motifs. Compared to attempting dehydration on longer, more complex peptide chains where side reactions (like backbone cleavage or unintended epimerization) occur, dehydrating the Z-Ser-Ala-OH dipeptide directly yields Z-ΔAla-Ala-OH with high conversion rates prior to further chain elongation [1].

Evidence DimensionDehydration conversion efficiency to ΔAla
Target Compound Data>85% conversion to Z-ΔAla-Ala-OH
Comparator Or Baseline<60% conversion when dehydrating Ser within a >5-mer peptide chain
Quantified Difference>25% improvement in dehydration yield
ConditionsMesylation followed by base-promoted elimination (e.g., using Martin sulfurane or MsCl/Et3N)

For researchers synthesizing antimicrobial peptides containing ΔAla, using this specific dipeptide as a starting material ensures higher yields and avoids late-stage synthesis failures.

High Specificity for Endopeptidase and Amidase Characterization

Z-Ser-Ala-OH and its derivatives are utilized as highly specific substrates for characterizing novel ribosomal aryl-peptidyl amidases. Unlike generic protease substrates, the Z-Ser-Ala sequence provides the exact structural recognition motif required by these specialized endopeptidases, allowing for precise kinetic profiling without background cleavage from non-specific exopeptidases [1].

Evidence DimensionEnzyme cleavage specificity (Signal-to-noise ratio in complex lysates)
Target Compound DataHigh specific cleavage by target aryl-peptidyl amidases
Comparator Or BaselineGeneric substrates (e.g., L-Leu-p-nitroanilide) cleaved by broad-spectrum aminopeptidases
Quantified Difference>10-fold higher specificity for target endopeptidases in crude bacterial extracts
ConditionsEnzymatic assay in 0.1 M phosphate buffer (pH 7.0) using crude cell extracts

Procuring this specific sequence is critical for enzymologists who need to isolate or characterize specific endopeptidase activities without interference from general proteases.

Convergent Solution-Phase Peptide Synthesis (SPPS)

Z-Ser-Ala-OH is the right choice as a building block for the convergent synthesis of larger peptides containing the Ser-Ala motif. By using this pre-formed dipeptide, chemists prevent O-acylation side reactions and bypass the need for expensive O-protected serine derivatives, streamlining the scale-up of therapeutic peptides [1].

Synthesis of Dehydropeptides and Antimicrobial Compounds

Because of its unprotected serine hydroxyl group, Z-Ser-Ala-OH serves as a highly efficient precursor for generating dehydroalanine (ΔAla) containing dipeptides (Z-ΔAla-Ala-OH). This makes it an essential starting material for synthesizing complex natural products and antimicrobial peptides where early-stage dehydration is required for optimal yields [2].

Enzymatic Assays and Protease Profiling

In biochemistry and microbiology, Z-Ser-Ala-OH is utilized as a specific substrate for the detection and kinetic characterization of aryl-peptidyl amidases and specialized endopeptidases. It is highly preferred over generic substrates when assaying crude bacterial extracts to avoid false positives from broad-spectrum exopeptidases [3].

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

310.11648630 g/mol

Monoisotopic Mass

310.11648630 g/mol

Heavy Atom Count

22

Sequence

SA

Other CAS

24787-87-9

Dates

Last modified: 08-16-2023

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